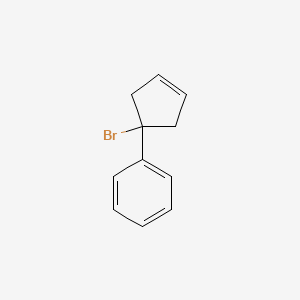
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉是一种合成有机化合物,属于四氢异喹啉类。四氢异喹啉在各种天然产物和治疗先导化合物中是一个重要的结构单元。该化合物因其潜在的生物活性以及在药物化学中的应用而引起人们的兴趣。
准备方法
合成路线和反应条件
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉的合成可以通过多步合成路线实现。一种常见的方法涉及前体化合物的硝化,然后进行还原和环化反应。 例如,从 2-甲基-3-硝基苯胺开始,该化合物可以使用亚硝酸钠和碘化钾来合成中间体,然后进一步反应得到最终产物 .
工业生产方法
该化合物的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的喹啉衍生物。
还原: 硝基的还原可以产生氨基衍生物。
取代: 亲电芳香取代反应可以在芳香环上引入不同的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括在钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 存在下的氢气 (H2)。
取代: 卤素如溴 (Br2) 或氯 (Cl2) 在路易斯酸催化剂(例如 AlCl3)存在下用于取代反应。
主要产物
这些反应产生的主要产物包括喹啉衍生物、氨基衍生物和各种取代的四氢异喹啉。
科学研究应用
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉在科学研究中有以下几种应用:
化学: 它可以作为合成更复杂分子的构建块,以及作为具有多种生物活性的各种生物碱的前体.
生物学: 该化合物因其潜在的神经保护和抗菌特性而受到研究。
医学: 它正在被研究用于开发新的治疗剂,特别是在治疗神经退行性疾病和传染病方面.
工业: 该化合物用于开发新材料,以及作为各种化学反应中的催化剂。
作用机制
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以作为某些酶或受体的抑制剂,调节它们的活性并导致各种生物效应。 例如,它可能抑制参与神经递质代谢的酶的活性,从而发挥神经保护作用 .
相似化合物的比较
类似化合物
1,2,3,4-四氢异喹啉: 一种具有类似结构特征但缺乏乙基、甲基和硝基取代基的母体化合物。
2-甲基-1,2,3,4-四氢异喹啉: 类似的结构,但没有乙基和硝基。
7-硝基-1,2,3,4-四氢异喹啉: 类似的结构,但没有乙基和甲基。
独特性
3-乙基-2-甲基-7-硝基-1,2,3,4-四氢异喹啉的独特性在于它存在乙基、甲基和硝基,这些基团赋予了它独特的化学和生物特性。 这些取代基会影响化合物的反应性、溶解度以及与生物靶点的相互作用,使其成为在各个领域的研究和开发中具有价值的化合物 .
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-6-9-4-5-12(14(15)16)7-10(9)8-13(11)2/h4-5,7,11H,3,6,8H2,1-2H3 |
InChI 键 |
GGWNUJMLWVRXCM-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC2=C(CN1C)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


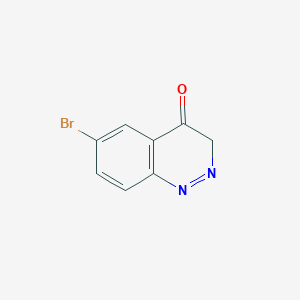
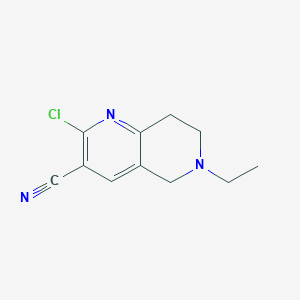
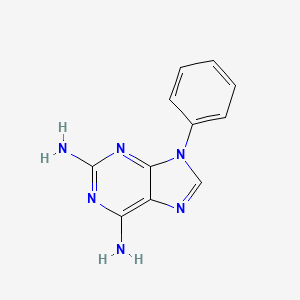
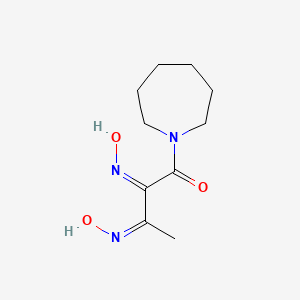
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
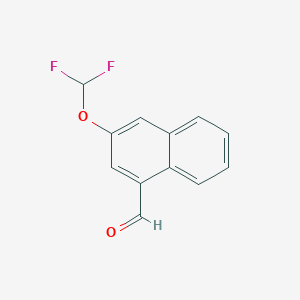

![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)


